4,6-Dichloro-N-hydroxypicolinimidamide
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Overview
Description
4,6-Dichloro-N-hydroxypicolinimidamide is a chemical compound with the molecular formula C6H5Cl2N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a picolinimidamide structure, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-hydroxypicolinimidamide typically involves the chlorination of picolinimidamide derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with hydroxylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 70°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-hydroxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4,6-Dichloro-N-hydroxypicolinimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Known for its antiviral properties and used in the synthesis of various pharmaceuticals.
4,6-Dichloro-5-nitropyrimidine: Used in the development of new antihypertensive medicines and other therapeutic agents.
Uniqueness
4,6-Dichloro-N-hydroxypicolinimidamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H5Cl2N3O |
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Molecular Weight |
206.03 g/mol |
IUPAC Name |
4,6-dichloro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Cl2N3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11) |
InChI Key |
IYYCNAPQBPAEQP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(N=C1/C(=N/O)/N)Cl)Cl |
Canonical SMILES |
C1=C(C=C(N=C1C(=NO)N)Cl)Cl |
Origin of Product |
United States |
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